

physicochemical properties of 1,3,7-trimethylpurine-2,6-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,7-trimethylpurine-2,6-dione**

Cat. No.: **B15389318**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **1,3,7-trimethylpurine-2,6-dione**

Introduction

1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine, is a naturally occurring xanthine alkaloid found in various plants such as coffee beans, tea leaves, and cocoa nuts. It is the world's most widely consumed psychoactive substance, primarily used for its central nervous system stimulant effects. From a chemical perspective, caffeine is a purine alkaloid composed of a fused pyrimidine and imidazole ring system. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its primary mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The fundamental physicochemical properties of caffeine are summarized below. These parameters are critical for understanding its behavior in biological systems and for the development of analytical and formulation methodologies.

General and Physical Properties

Property	Value	Reference
IUPAC Name	1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione	
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂	
Molecular Weight	194.19 g/mol	
Appearance	Odorless, white, crystalline powder or glistening needles.	
Melting Point	234 - 238 °C	
Sublimation Point	~178 °C	
Density	1.23 g/cm ³	

Solubility and Partitioning Characteristics

Property	Value	Reference
Solubility in Water	Sparingly soluble at room temperature (~2 g/100 mL); freely soluble in boiling water (66 g/100 mL).	
Solubility in Organic Solvents	The solubility of caffeine decreases in the order: Chloroform > Dichloromethane > Acetone > Ethyl Acetate > Methanol > Ethanol > Carbon Tetrachloride.	
pKa (Acid Dissociation Constant)	pKa > 14 (due to the lack of acidic protons).	
pKb (Base Dissociation Constant)	~13.0 - 14.0 (Caffeine is a weak base).	
Octanol-Water Partition Coefficient (Log K _{ow})	-0.07	

Crystal Structure

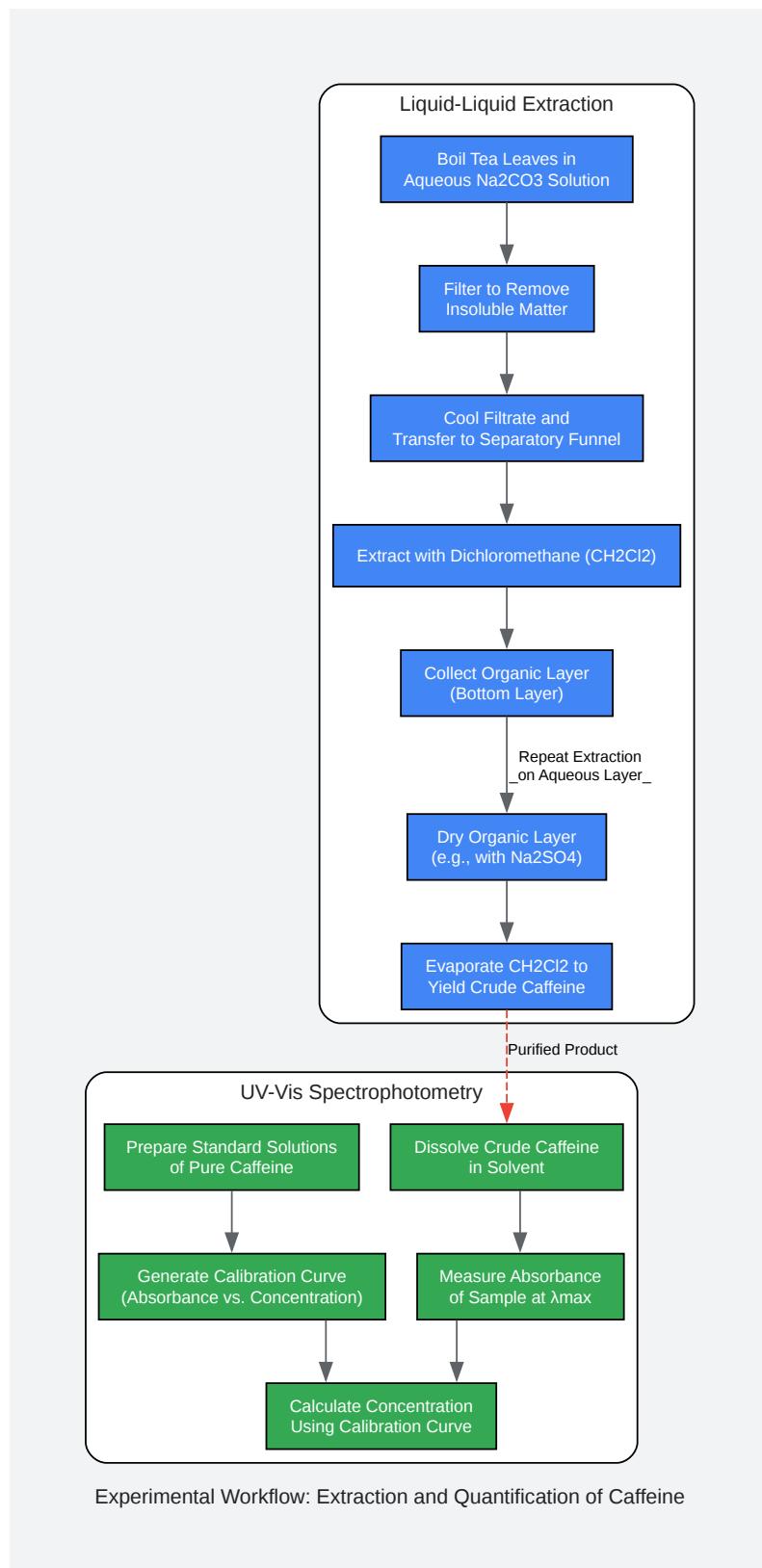
Caffeine is known to exhibit polymorphism, existing in different crystalline forms. It has two known anhydrous polymorphs and a hydrated form. The stable form under normal conditions is anhydrous. One anhydrous form crystallizes in a monoclinic C-centred unit cell, while another has been identified with the monoclinic space group P21/a. This polymorphism can influence properties such as solubility and dissolution rate, which are critical in pharmaceutical formulations.

Key Experimental Protocols

This section details the methodologies for determining some of the key physicochemical properties of caffeine.

Determination of Caffeine Content by UV-Vis Spectrophotometry

This protocol is based on the principle that conjugated systems within the caffeine molecule absorb UV radiation at a characteristic wavelength.


Principle: Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Caffeine exhibits a maximum absorbance (λ_{max}) at approximately 270-276 nm.

Methodology:

- **Preparation of Standard Solutions:** A stock solution of caffeine is prepared by accurately weighing and dissolving pure caffeine in the chosen solvent (e.g., deionized water or chloroform). A series of working standards of known concentrations (e.g., 5, 10, 15, 20 mg/L) are prepared by serial dilution of the stock solution.
- **Determination of λ_{max} :** A mid-range standard solution is scanned across the UV spectrum (e.g., 190-350 nm) using a spectrophotometer to experimentally determine the wavelength of maximum absorbance (λ_{max}).
- **Generation of Calibration Curve:** The absorbance of each standard solution is measured at the determined λ_{max} . A calibration curve is generated by plotting absorbance versus

concentration. The resulting plot should be linear, and a linear regression analysis is performed to obtain the equation of the line ($y = mx + b$).

- **Sample Preparation and Analysis:** The sample containing an unknown concentration of caffeine is appropriately diluted to ensure its absorbance falls within the linear range of the calibration curve. The absorbance of the prepared sample is then measured at λ_{max} .
- **Calculation:** The concentration of caffeine in the sample is calculated by substituting its absorbance value into the linear regression equation derived from the calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for caffeine extraction from tea followed by UV-Vis quantification.

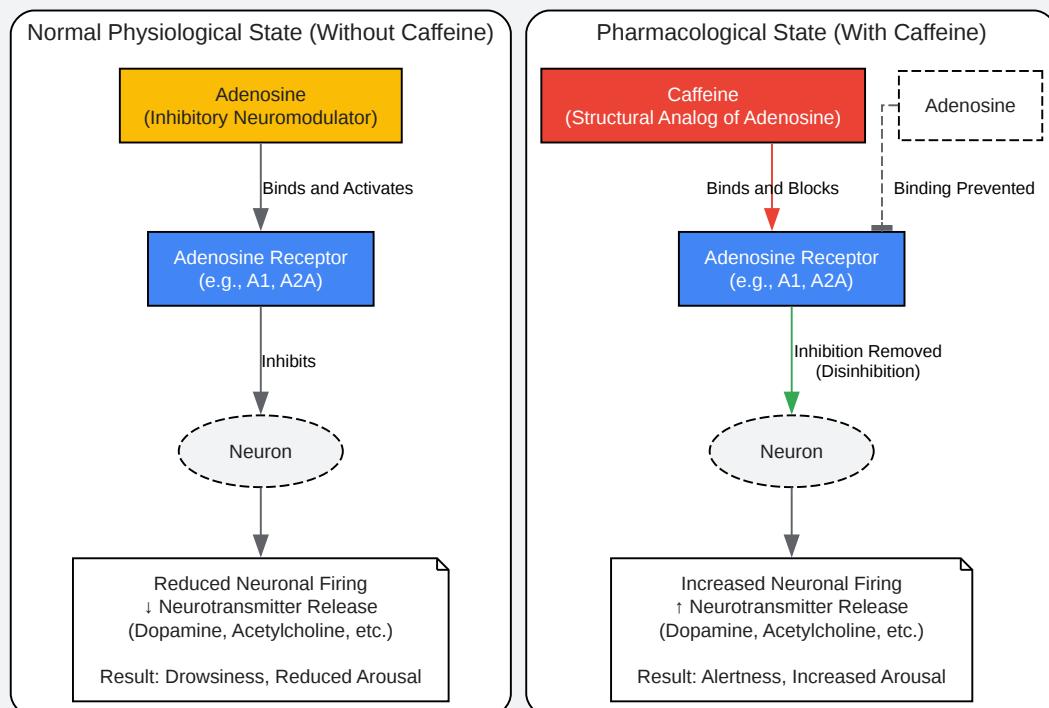
Determination of Octanol-Water Partition Coefficient (Log K_{ow})

The partition coefficient is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method is the traditional technique. It involves dissolving the solute in a biphasic system of n-octanol and water and measuring the concentration of the solute in each phase at equilibrium.

Methodology:

- **Preparation:** Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.
- **Partitioning:** A known amount of caffeine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- **Equilibration:** The funnel is shaken gently for a set period to allow for the partitioning of caffeine between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.
- **Analysis:** The concentration of caffeine in both the aqueous and n-octanol layers is determined. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used for this quantification.
- **Calculation:** The partition coefficient (K_{ow}) is calculated as the ratio of the concentration of caffeine in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log K_{ow}).


Mechanism of Action & Signaling Pathway

The primary pharmacological effects of caffeine are attributed to its action as a competitive antagonist at adenosine receptors in the central nervous system.

Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator that promotes sleep and suppresses arousal. By binding to and blocking adenosine receptors (primarily A₁ and A_{2A} subtypes), caffeine negates the effects of adenosine. This blockade leads to an increase in neuronal firing and the release of various excitatory neurotransmitters, including dopamine, norepinephrine, and acetylcholine, resulting in the characteristic stimulant effects of caffeine. Its structural similarity to adenosine allows it to fit into the same receptors without activating them.

At concentrations higher than those from typical consumption, caffeine can also act by inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP), and by mobilizing intracellular calcium.

The diagram below illustrates the primary signaling pathway.

Caffeine's Primary Signaling Pathway: Adenosine Receptor Antagonism

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [physicochemical properties of 1,3,7-trimethylpurine-2,6-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15389318#physicochemical-properties-of-1-3-7-trimethylpurine-2-6-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com